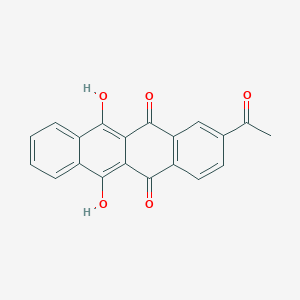

Dianhydro Idarubicinaglycone

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H12O5 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

2-acetyl-6,11-dihydroxytetracene-5,12-dione |

InChI |

InChI=1S/C20H12O5/c1-9(21)10-6-7-13-14(8-10)20(25)16-15(19(13)24)17(22)11-4-2-3-5-12(11)18(16)23/h2-8,22-23H,1H3 |

InChI Key |

NLLXTPKSAWMWCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Dianhydro Idarubicinaglycone

Strategies for the Chemical Synthesis of Dianhydro Idarubicinaglycone

The synthesis of this compound, chemically known as 8-Acetyl-6,11-dihydroxytetracene-5,12-dione, is intrinsically linked to the chemistry of its parent anthracyclines, such as daunorubicin (B1662515) and idarubicin (B193468). It is often formed as a byproduct during the acidic hydrolysis of the glycosidic bond of these parent compounds or through the dehydration of the idarubicin aglycone.

The primary route to obtaining this compound involves the controlled degradation of idarubicin. Under acidic conditions, the daunosamine (B1196630) sugar moiety is cleaved, and subsequent elimination of two molecules of water from the A-ring of the resulting aglycone leads to the formation of the fully aromatic tetracyclic system characteristic of this compound. The reaction is typically carried out at elevated temperatures in the presence of a mineral or organic acid.

A key aspect of these synthetic strategies is the management of reaction conditions to favor the formation of the dianhydro compound over other degradation products. The choice of acid, solvent, and temperature plays a crucial role in directing the reaction pathway.

Exploration of Novel Synthetic Pathways and Yield Optimization

Research into the synthesis of anthracyclines has inadvertently shed light on pathways that can be optimized for the production of this compound. While often considered an impurity to be minimized in drug manufacturing, its potential as a scaffold for new chemical entities has driven interest in maximizing its yield under specific conditions.

Yield optimization strategies focus on enhancing the efficiency of the dehydration steps following glycosidic bond cleavage. This can involve the use of specific dehydrating agents or the application of microwave-assisted organic synthesis (MAOS) to accelerate the reaction and improve yields. The table below summarizes some of the key parameters influencing the yield of this compound during the acid-catalyzed degradation of idarubicin.

| Parameter | Condition | Effect on Yield |

| Acid Catalyst | Strong mineral acids (e.g., HCl, H₂SO₄) | Promotes rapid hydrolysis and dehydration |

| Milder organic acids (e.g., formic acid) | Allows for more controlled reaction, potentially higher selectivity | |

| Temperature | Elevated temperatures (e.g., 80-100 °C) | Increases reaction rate but can lead to further degradation |

| Solvent | Protic solvents (e.g., methanol, ethanol) | Facilitates hydrolysis |

| Aprotic polar solvents (e.g., DMF, DMSO) | Can influence the dehydration pathway | |

| Reaction Time | Prolonged reaction times | Can lead to increased yield but also to the formation of other byproducts |

Furthermore, enzymatic approaches are being explored. While not yet standard for this compound production, the use of engineered enzymes could offer a highly specific and high-yielding alternative to traditional chemical methods.

Design and Synthesis of Mechanistic Probes and Analogues

The tetracyclic core of this compound presents a versatile platform for the design and synthesis of novel mechanistic probes and analogues. By modifying the substituents on the aromatic rings, researchers can investigate the structure-activity relationships (SAR) of anthracycline-like compounds.

One area of focus is the synthesis of 7-deoxy analogues. The absence of the hydroxyl group at the C-7 position, which is a site of glycosylation in the parent drug, can significantly alter the biological properties of the molecule. The synthesis of such analogues often involves multi-step sequences starting from readily available anthraquinone (B42736) precursors. These synthetic efforts aim to create compounds with potentially reduced cardiotoxicity, a major side effect associated with many anthracycline drugs. The synthesis of 7-aryl-7-deoxyanthracyclinones, for instance, introduces a bulky aryl group at the C-7 position, which can probe the spatial requirements of biological targets. researchgate.net

Stereochemical Control and Regioselectivity in this compound Derivatives

While this compound itself is an achiral molecule due to its fully aromatized ring system, the introduction of substituents or the partial reduction of the rings can create stereocenters. Therefore, stereochemical control is a critical consideration in the synthesis of its derivatives.

Enzymatic reactions have shown promise in achieving high stereoselectivity in the modification of the anthracycline core. For example, specific cyclases have been identified that dictate the stereochemistry at the C-9 position during the biosynthesis of different anthracyclines. nih.govresearchgate.net Such enzymes could potentially be employed to create chiral derivatives of this compound.

Regioselectivity, the control of reaction at a specific position on the molecule, is another key challenge. The tetracyclic system of this compound has several potential sites for electrophilic or nucleophilic attack. Regioselective functionalization can be achieved through the use of protecting groups or by exploiting the inherent reactivity differences of the various positions on the aromatic rings. For instance, enzymatic hydroxylations at specific positions of the anthracycline core have been demonstrated, offering a powerful tool for regioselective derivatization. pnas.orgpnas.org

Analytical Characterization Techniques for Synthetic Products

The characterization of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of synthetic products and for separating complex mixtures of degradation products. nih.govresearchgate.netnih.gov Reversed-phase columns, often with a C18 stationary phase, are commonly used with mobile phases consisting of acetonitrile (B52724) and an aqueous buffer. nih.gov

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of these compounds. Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are employed. nih.govnih.gov The major fragmentation pathway observed for anthracyclinones involves the aromatization of the tetracyclic ring, which can be used to confirm the structure of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the detailed structural elucidation of this compound and its analogues. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HSQC, and HMBC) are used to assign the chemical shifts of all protons and carbons in the molecule, confirming its connectivity and substitution pattern. nih.govresearchgate.netresearchgate.net

The following table provides a summary of the key analytical techniques and their applications in the study of this compound.

| Technique | Application | Key Findings |

| HPLC | Purity assessment, separation of isomers and impurities. nih.govresearchgate.netnih.gov | Allows for the quantification of this compound in reaction mixtures and pharmaceutical preparations. |

| Mass Spectrometry | Molecular weight determination, structural confirmation through fragmentation analysis. nih.govnih.gov | Confirms the molecular formula (C₂₀H₁₂O₅) and provides insights into the stability of the tetracyclic core. |

| NMR Spectroscopy | Complete structural elucidation, confirmation of substituent positions. nih.govresearchgate.netresearchgate.net | Provides unambiguous assignment of all proton and carbon signals, verifying the dianhydro structure. |

Molecular Mechanisms of Interaction with Nucleic Acids

DNA Binding Interactions of Dianhydro Idarubicinaglycone

This compound exhibits a notable affinity for DNA, a characteristic that underpins its mechanism of action. The interaction is multifaceted, involving specific modes of binding, sequence preferences, and the induction of structural changes in the DNA double helix.

The interaction of small molecules with DNA can primarily occur through two distinct modes: intercalation, where a planar molecule inserts itself between the base pairs of the DNA, or groove binding, where the molecule fits into the major or minor grooves of the DNA helix. irb.hr Some compounds can even exhibit a combination of these binding modes. researchgate.net

This compound, like other anthracycline derivatives, is known to function as a DNA intercalator. irb.hrnih.gov The planar aromatic chromophore of the molecule inserts between adjacent base pairs, leading to a distortion of the DNA structure. irb.hr This intercalative binding is a common mechanism for many anticancer drugs and DNA-binding dyes. irb.hrnih.gov

The binding of a ligand to DNA is not always random; many compounds exhibit a preference for specific DNA sequences. This sequence specificity can be a critical determinant of their biological activity. Techniques such as PCR-assisted binding-site selection and electrophoretic mobility shift assays are commonly used to determine the target specificity of DNA-binding molecules. nih.govnih.gov

For anthracyclines, there is evidence of preferential binding to certain sequences. For instance, daunomycin, a related compound, shows a high affinity for GpC steps in the DNA sequence. uah.es The determination of the precise sequence preferences for this compound would require specific experimental investigations.

The strength of the interaction between a ligand and DNA is quantified by its binding affinity constant. Higher affinity constants indicate a stronger and more stable complex. The affinity constants for related anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922) for DNA have been determined to be in the range of 0.10 to 0.16 x 10^6 M-1. nih.gov The specific affinity of this compound for DNA would need to be experimentally determined to provide a quantitative measure of its binding strength.

Table 1: DNA Binding Affinity of Related Anthracyclines

| Compound | Affinity Constant (M⁻¹) |

| Daunorubicin | 0.10 - 0.12 x 10⁶ nih.gov |

| Doxorubicin | 0.13 - 0.16 x 10⁶ nih.gov |

This table presents data for structurally related compounds to provide context. The specific affinity constant for this compound is not available in the provided search results.

The binding of a molecule to DNA can induce significant alterations in the DNA's three-dimensional structure. mdpi.com Intercalating agents, by their very nature, cause a lengthening and unwinding of the DNA helix at the site of binding to accommodate the inserted molecule. irb.hr This can lead to localized kinking and bending of the DNA backbone. embopress.orgbiorxiv.org

Computational studies and experimental techniques like circular dichroism (CD) spectroscopy and atomic force microscopy (AFM) are powerful tools for visualizing and quantifying these conformational changes. mdpi.combiorxiv.orgnih.govaps.org For example, CD spectroscopy can detect changes in base stacking, which is indicative of DNA bending. biorxiv.org AFM allows for direct visualization of changes in DNA length and the formation of kinks. mdpi.com

The binding of intercalators like this compound is expected to cause such structural perturbations, which can interfere with the binding of DNA-processing proteins and disrupt normal cellular functions. nih.gov The extent and nature of these conformational changes are dependent on the specific structure of the ligand and the DNA sequence it binds to. nih.gov

Understanding the energetic and kinetic parameters of the DNA binding process provides deeper insights into the mechanism of interaction. Thermodynamic parameters, such as enthalpy (ΔH°) and entropy (ΔS°), reveal the driving forces behind the binding event. researchgate.net Kinetic parameters, including association and dissociation rate constants, describe how quickly the ligand binds to and releases from the DNA. rsc.orgnih.gov

Techniques like isothermal titration calorimetry (ITC) can be used to determine the thermodynamic signature of binding, while surface plasmon resonance (SPR) and stopped-flow techniques are employed to measure the kinetics of the interaction. embopress.orgrsc.orgnih.gov For instance, a negative enthalpy change suggests that the interaction is enthalpy-driven, often associated with the formation of favorable contacts like hydrogen bonds and van der Waals interactions. researchgate.net

The kinetics of protein-DNA interactions, which can be conceptually applied to small molecule-DNA interactions, often involve a combination of three-dimensional diffusion and one-dimensional sliding along the DNA molecule to locate the binding site. arxiv.org The kinetic parameters for the association of this compound with DNA would provide valuable information on the stability of the resulting complex and the timescale of its interaction. nih.gov

Topoisomerase Inhibition Studies

Topoisomerases are essential enzymes that regulate the topological state of DNA, playing a critical role in processes like replication, transcription, and recombination. amegroups.orgbiochempeg.com They function by transiently cleaving and religating DNA strands. biochempeg.com Because cancer cells have a high demand for DNA replication, they are particularly dependent on topoisomerase activity, making these enzymes attractive targets for anticancer drug development. amegroups.org

DNA topoisomerase I (Topo I) relieves torsional stress in DNA by introducing transient single-strand breaks. amegroups.org Inhibitors of Topo I, such as camptothecin (B557342) and its derivatives, act by trapping the enzyme-DNA covalent complex, known as the cleavable complex. biochempeg.comnih.gov This stabilization of the cleavable complex leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. amegroups.orgbiochempeg.com

Table 2: IC50 Values of Selected Topoisomerase I Inhibitors

| Compound | IC50 (in cell-free assay) |

| Camptothecin | 0.68 µM selleckchem.com |

| Doxorubicin | 0.8 µM selleckchem.com |

| Exatecan Mesylate | 0.975 µg/ml selleckchem.com |

This table provides IC50 values for known Topo I inhibitors to offer a comparative context. The specific IC50 value for this compound is not available in the provided search results.

The development of novel Topo I inhibitors remains an active area of research in the pursuit of more effective cancer therapies. nih.govnih.govnih.govdiva-portal.org

Inhibition of DNA Topoisomerase II Activity

There is no specific data in the published scientific literature detailing the inhibition of DNA topoisomerase II activity by this compound. Research on the broader class of anthracyclines, such as idarubicin (B193468), demonstrates that they are potent inhibitors of this enzyme, which is crucial for managing DNA topology during replication and transcription. However, studies on the metabolites of idarubicin have indicated that the aglycone forms (molecules without the sugar moiety) are considerably less active in inhibiting isolated topoisomerase II compared to their parent compounds. One study explicitly noted that the aglycone metabolites of doxorubicin and idarubicin were much less active in this regard. veeprho.com Given that this compound is a derivative of the idarubicin aglycone, its inhibitory activity against topoisomerase II has not been established.

Formation and Stabilization of Topoisomerase-DNA Cleavable Complexes

The primary mechanism for many anthracyclines' cytotoxicity involves the stabilization of a ternary complex between topoisomerase II and DNA. This "poisoning" of the enzyme prevents the re-ligation of the DNA strand breaks it creates, leading to the accumulation of double-strand breaks and subsequent cell death.

There is no available research that investigates the capacity of this compound to form and stabilize these topoisomerase-DNA cleavable complexes. The ability to form this complex is a hallmark of anthracycline action, but it is heavily dependent on the specific chemical structure, including the presence of the daunosamine (B1196630) sugar, which is absent in this compound. The aglycone portion of anthracyclines is known to intercalate into DNA, while the sugar moiety is understood to interact with the topoisomerase enzyme, contributing to the stability of the ternary complex. epa.gov Without specific studies, it remains unknown whether this compound can effectively participate in or stabilize such a complex.

Differentiation Between Topoisomerase Poisoning and Catalytic Inhibition

A distinction is made in pharmacology between topoisomerase poisons and catalytic inhibitors. Topoisomerase poisons, like idarubicin, trap the enzyme in the cleavable complex with DNA, leading to DNA damage. Catalytic inhibitors, in contrast, prevent the enzyme from carrying out its function (e.g., by blocking ATP binding or DNA binding) without necessarily stabilizing the cleavable complex.

There are no scientific studies that differentiate between topoisomerase poisoning and catalytic inhibition for this compound. As its ability to inhibit topoisomerase II or form a cleavable complex has not been documented, its classification as either a poison or a catalytic inhibitor is undetermined. Research on aglycone metabolites of related compounds suggests a significantly reduced activity, making it unclear if they would function as effective poisons or inhibitors at all. veeprho.com

Redox Chemistry and Reactive Species Generation

Mechanisms of Redox Cycling Associated with Quinone Moieties

The quinone structure within Dianhydro Idarubicinaglycone is central to its ability to undergo redox cycling. This process involves the sequential gain and loss of electrons, leading to the formation of various intermediates and the production of reactive oxygen species.

Enzymatic Reduction Pathways Involved in Electron Transfer

The initiation of redox cycling of quinone-containing compounds is often an enzymatic process. nih.gov In cellular environments, enzymes such as NADPH-cytochrome P450 reductase can facilitate the one-electron reduction of the quinone (Q) to a semiquinone radical anion (SQ•−). nih.govresearchgate.net This reaction utilizes NADPH as an electron donor. frontiersin.org Another significant enzymatic pathway involves NADH dehydrogenase, which is found in mitochondria. nih.gov

Furthermore, cytosolic enzymes like quinone reductases (QR1 and QR2) can catalyze a two-electron reduction of quinones to form hydroquinones (H2Q). nih.gov This pathway is often considered a detoxification route as the resulting hydroquinones are typically more stable and can be conjugated and excreted from the cell. nih.gov The balance between one-electron and two-electron reduction pathways can significantly influence the extent of redox cycling and subsequent generation of reactive species. nih.gov

Generation of Reactive Oxygen Species (e.g., Superoxide (B77818) Anion Radicals)

The semiquinone radical formed through one-electron reduction is highly unstable and readily reacts with molecular oxygen (O2). nih.gov This reaction transfers the electron to oxygen, regenerating the parent quinone and forming a superoxide anion radical (O2•−). nih.govresearchgate.net This process is termed "futile cycling" because the parent compound is regenerated, allowing it to undergo another round of reduction. nih.gov

The generation of superoxide is a critical step in the formation of other reactive oxygen species (ROS). mdpi.com Superoxide can be converted to hydrogen peroxide (H2O2) either spontaneously or through the action of the enzyme superoxide dismutase. researchgate.netmdpi.com H2O2, in turn, can participate in further reactions to generate highly reactive hydroxyl radicals (•OH). nih.gov The continuous production of these ROS can lead to a state of oxidative stress within the cell. thermofisher.com

Table 1: Key Reactive Oxygen Species (ROS) in Quinone Redox Cycling

| Reactive Species | Chemical Formula | Precursor(s) |

| Superoxide Anion Radical | O2•− | Molecular Oxygen (O2) |

| Hydrogen Peroxide | H2O2 | Superoxide Anion Radical (O2•−) |

| Hydroxyl Radical | •OH | Hydrogen Peroxide (H2O2) |

Role of Metal Ions in Facilitating Redox Reactions

Metal ions can play a significant role in modulating the redox chemistry of quinones. nih.gov For instance, iron ions can participate in electron transfer reactions. nih.gov The reduction of Fe(III) to Fe(II) can be facilitated by superoxide, a product of quinone redox cycling. nih.gov The resulting Fe(II) can then react with hydrogen peroxide in the Fenton reaction to produce the highly reactive hydroxyl radical.

The presence of certain metal ions can also influence the reactivity of the quinone itself. The formation of complexes between metal ions and the quinone or its reduced forms can alter their reduction potentials, thereby affecting the thermodynamics of the redox reactions. nih.govd-nb.info The specific impact of a metal ion depends on its concentration and its ability to form complexes. d-nb.info

Characterization of Radical Intermediates

The detection and characterization of short-lived radical intermediates, such as the semiquinone radical, are essential for understanding the mechanisms of redox cycling. Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique used for this purpose. mdpi.com EPR can directly detect paramagnetic species like the semiquinone radical.

However, due to the high reactivity and short lifespan of many radical intermediates, a technique called spin trapping is often employed. mdpi.com This method involves using a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable radical product, known as a spin adduct. mdpi.com This spin adduct is less reactive and has a longer lifetime, making it more amenable to detection and characterization by EPR spectroscopy. mdpi.com The analysis of the EPR spectrum of the spin adduct provides information about the structure of the original, short-lived radical.

Structure Activity Relationship Sar Analysis and Computational Modeling

Elucidation of Structure-Activity Relationships for Molecular Interactions

The binding of anthracyclines to DNA is a critical step in their mechanism of action. This interaction is primarily through intercalation, where the planar aromatic chromophore of the aglycone inserts itself between the base pairs of the DNA double helix. The affinity and specificity of this binding are influenced by various structural elements.

Table 1: Postulated Influence of Structural Modifications on DNA Binding

| Structural Feature | Parent Compound (Idarubicinaglycone) | Dianhydro Idarubicinaglycone | Postulated Impact on DNA Binding |

|---|---|---|---|

| Hydroxyl Groups | Present | Absent | Reduced hydrogen bonding potential, potentially altering binding affinity and stability. |

| Planar Aromatic System | Intact | Intact | Maintained intercalative ability. |

This table is based on established principles of anthracycline-DNA interactions and extrapolates the likely effects of the dianhydro modification.

Anthracyclines are potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. They act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and DNA, leading to double-strand breaks.

The ability of an anthracycline to inhibit topoisomerase II is closely linked to its DNA binding and the specific orientation of the drug-DNA complex. The aglycone portion of the molecule plays a significant role in this process. Studies on various anthracycline analogs have shown that the substitution pattern on the aglycone ring can influence the potency of topoisomerase II inhibition. It is plausible that the structural changes in this compound, particularly the altered stereochemistry and electronic properties resulting from the dehydration, could modify its interaction with the topoisomerase II-DNA complex, thereby affecting its inhibitory potency.

A key aspect of the biological activity and toxicity of anthracyclines is their ability to undergo redox cycling. The quinone moiety in the aglycone can be reduced by cellular enzymes to a semiquinone radical, which can then react with molecular oxygen to produce reactive oxygen species (ROS).

The redox potential of the anthracycline is a critical determinant of its ability to undergo redox cycling. Modifications to the aglycone structure can alter this potential. The removal of hydroxyl groups in this compound would likely influence the electron density of the quinone system, which could either enhance or diminish its propensity for redox cycling. Further experimental studies are needed to determine the precise impact of the dianhydro modification on the redox properties of the molecule.

Computational Chemistry and Molecular Docking Simulations

Computational methods, such as molecular docking, provide valuable insights into the interactions between small molecules and their biological targets at an atomic level. These simulations can predict binding modes and affinities, helping to rationalize structure-activity relationships.

Molecular docking simulations of this compound with DNA can help to predict its preferred binding orientation and estimate its binding energy. Based on the known intercalative binding of anthracyclines, simulations would likely show the planar ring system of this compound positioned between DNA base pairs. The specific interactions, or lack thereof, due to the absence of hydroxyl groups could be visualized, providing a structural basis for any observed changes in DNA binding affinity.

To understand its mechanism of topoisomerase II inhibition, molecular docking of this compound into the ternary drug-DNA-topoisomerase II complex can be performed. Such simulations can elucidate the specific amino acid residues in the enzyme's active site that interact with the drug. By comparing the docking results of this compound with those of Idarubicin (B193468), researchers can predict how the structural modifications influence the stability of the ternary complex, offering a rationale for any differences in inhibitory potency.

Table 2: Key Interacting Residues in Topoisomerase II (Hypothetical Docking Results)

| Compound | Interacting Residues (Predicted) | Type of Interaction (Predicted) |

|---|---|---|

| Idarubicinaglycone | Aspartic Acid, Serine, Glycine | Hydrogen Bonding, Pi-stacking |

This table presents hypothetical data from a comparative molecular docking study to illustrate the potential differences in molecular interactions.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide profound insights into the interaction between a ligand, such as this compound, and its biological target, which for anthracyclines is typically DNA or associated enzymes like topoisomerase II.

A hypothetical MD simulation for this compound complexed with a DNA duplex would aim to elucidate the stability of the complex and the specific molecular interactions that govern its binding. The simulation would begin by placing the this compound molecule in a specific orientation relative to the DNA, often guided by molecular docking studies. This system is then solvated in a water box with ions to mimic physiological conditions.

The simulation would then proceed by calculating the forces between all atoms in the system and using these forces to predict their motion over a set period, typically in the nanosecond to microsecond range. The resulting trajectory provides a detailed view of the dynamic behavior of the complex.

Key analyses of the MD simulation trajectory would include:

Root Mean Square Deviation (RMSD): To assess the stability of the compound within the DNA binding pocket. A stable RMSD suggests a stable binding mode.

Hydrogen Bond Analysis: To identify and quantify the hydrogen bonds formed between this compound and the DNA bases or backbone. These are critical for binding affinity and specificity.

Binding Free Energy Calculations: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding affinity of the compound to its target.

The findings from such a simulation would be crucial for understanding the structural basis of the compound's activity and for guiding the design of new analogues with improved efficacy.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound-DNA Complex

| Parameter | Description | Illustrative Value |

|---|---|---|

| Simulation Time | Total duration of the molecular dynamics simulation. | 100 ns |

| Average RMSD | Average root mean square deviation of the ligand, indicating binding stability. | 1.5 Å |

| Key H-Bonds | Number and location of persistent hydrogen bonds between the ligand and DNA. | 3 (with Guanine and Cytosine bases) |

| Binding Free Energy (ΔG) | Estimated free energy of binding, indicating the affinity of the ligand for DNA. | -45.5 kcal/mol |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.

The development of a QSAR model for a series of anthracycline aglycones, including this compound, would involve the following steps:

Data Set Collection: A dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values against a cancer cell line) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to develop an equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical methods, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development.

A validated QSAR model could then be used to predict the biological activity of this compound and other novel analogues, providing valuable guidance for the design of more potent anticancer agents.

Table 2: Illustrative Components of a Hypothetical QSAR Model for Anthracycline Aglycones

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | pIC50 (negative logarithm of the half-maximal inhibitory concentration) |

| Independent Variables (Descriptors) | Molecular properties that correlate with the biological activity. | LogP (lipophilicity), Molecular Weight, Polar Surface Area, Dipole Moment |

| Statistical Method | The algorithm used to build the predictive model. | Multiple Linear Regression (MLR) |

| Validation Metrics | Statistical parameters used to assess the model's predictive power. | R² (coefficient of determination), Q² (cross-validated R²), RMSE (root mean square error) |

This table is for illustrative purposes only and does not represent an actual QSAR model for this compound.

Advanced Spectroscopic and Biophysical Characterization

Spectroscopic Probes of Nucleic Acid Interactions

The interaction of small molecules with DNA can be elucidated using various spectroscopic techniques. These methods provide insights into binding modes, affinities, and the structural changes induced in both the small molecule and the nucleic acid.

UV-Visible Absorption Spectroscopy for Binding Constant Determination

UV-Visible absorption spectroscopy is a fundamental technique to study the binding of ligands to DNA. The interaction of the planar aromatic chromophore of anthracycline aglycones with the DNA base pairs typically leads to characteristic changes in the absorption spectrum.

Upon binding to DNA, anthracyclines like Idarubicin (B193468) exhibit a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (a red shift of the maximum absorption wavelength). nih.gov These spectral changes are indicative of the intercalation of the chromophore between the DNA base pairs, which involves stacking interactions between the aromatic system of the aglycone and the nucleobases. acs.org

While a specific binding constant for Dianhydro Idarubicinaglycone is not available, studies on Idarubicin have determined its binding constant with double-stranded DNA to be in the order of 10^5 M⁻¹. nih.gov It is important to note that the absence of the daunosamine (B1196630) sugar in the aglycone may influence the binding affinity. For instance, the aglycone of daunorubicin (B1662515) has shown a different binding constant compared to its parent compound.

Table 1: Representative DNA Binding Constants of Idarubicin Determined by UV-Visible Spectroscopy

| Compound | DNA Type | Binding Constant (K) (M⁻¹) | Reference |

| Idarubicin | ds-DNA | 5.14 x 10⁵ | nih.gov |

This table presents data for the parent compound, Idarubicin, as specific data for this compound is not available.

Fluorescence Spectroscopy for Binding Affinity and Conformation

Fluorescence spectroscopy is a highly sensitive technique for studying ligand-DNA interactions. The intrinsic fluorescence of anthracyclines is often quenched upon binding to DNA, and this phenomenon can be used to determine binding affinities.

The fluorescence of Idarubicin is significantly decreased upon the addition of double-stranded DNA. nih.gov This quenching is attributed to the intercalation of the aglycone into the DNA, leading to energy transfer and a decrease in fluorescence quantum yield. The extent of quenching can be used to calculate the binding affinity. For Idarubicin, the binding constant determined by fluorescence spectroscopy is consistent with that obtained from UV-Visible spectroscopy, further supporting a strong interaction with DNA. nih.gov

Competitive binding assays using fluorescent probes like ethidium (B1194527) bromide (ETB) can also be employed. In such experiments, the displacement of ETB from its complex with DNA by the compound of interest leads to a decrease in the fluorescence of the ETB-DNA complex, providing further evidence of binding and allowing for the determination of binding affinity. nih.gov

Table 2: Representative DNA Binding Constants of Idarubicin Determined by Fluorescence Spectroscopy

| Compound | DNA Type | Binding Constant (K) (M⁻¹) | Reference |

| Idarubicin | ds-DNA | 5.8 x 10⁵ | nih.gov |

This table presents data for the parent compound, Idarubicin, as specific data for this compound is not available.

Circular Dichroism (CD) Spectroscopy for DNA Secondary Structure Changes

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating changes in the secondary structure of DNA upon ligand binding. The CD spectrum of DNA is sensitive to its helical conformation.

Studies on Idarubicin have shown that its interaction with DNA induces slight perturbations in the native B-conformation of the DNA double helix. nih.gov A different binding geometry has been postulated for compounds lacking the 4-methoxy group of daunorubicin, such as Idarubicin and its derivatives, when compared to daunorubicin itself. nih.gov These findings suggest that modifications in the aglycone structure can influence the conformational changes induced in DNA upon binding. It is expected that this compound would also induce changes in the CD spectrum of DNA, indicative of its interaction and potential perturbation of the DNA secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Sites

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about ligand-DNA complexes at the atomic level, allowing for the identification of specific interaction sites.

Spectroscopic Analysis of Enzyme-Ligand Complexes

Anthracyclines are known to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. Spectroscopic methods can be used to monitor the effect of these compounds on the enzyme's function.

Spectroscopic Monitoring of Topoisomerase-Mediated DNA Relaxation

Topoisomerase II relaxes supercoiled DNA, and this activity can be monitored using techniques such as gel electrophoresis. However, spectroscopic methods can also provide insights into the inhibition of this process. Anthracyclines, including Idarubicin, are known to be potent inhibitors of topoisomerase II. researchgate.net They act by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks.

While direct spectroscopic monitoring of this compound's effect on topoisomerase-mediated DNA relaxation is not documented, it is plausible that it would exhibit inhibitory activity similar to other anthracycline aglycones. The interaction of the aglycone with both DNA and the enzyme is a critical factor in this inhibition. Spectroscopic techniques that can monitor changes in DNA topology or the conformation of the enzyme-DNA complex could potentially be used to study the inhibitory effects of this compound.

Characterization of Enzyme-Compound Adducts

Mass spectrometry is a powerful analytical technique for the characterization of protein-drug adducts. High-resolution mass spectrometry can provide precise mass measurements of the intact protein-drug conjugate, allowing for the determination of the stoichiometry of binding. Further analysis using tandem mass spectrometry (MS/MS) can identify the specific amino acid residues that have been modified by the drug molecule. This is typically achieved by proteolytic digestion of the adducted protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides. The fragmentation pattern of the modified peptides can then be used to pinpoint the exact site of covalent attachment.

While the general methodology for characterizing such adducts is well-established, specific experimental data for this compound is not present in published studies. Therefore, a representative data table illustrating the type of information that would be obtained from such an analysis is provided below for hypothetical adducts with human topoisomerase II alpha.

Hypothetical Mass Spectrometry Data for Topoisomerase IIα-Dianhydro Idarubicinaglycone Adducts

| Adducted Peptide Sequence | Mass Shift (Da) | Site of Modification | Fragmentation Ions Confirming Adduction |

|---|---|---|---|

| K.VYSKEDLTSFLESQ.L | +348.09 | Cys435 | y7, y8, b9, b10 |

| R.LNYHADINGITR.V | +348.09 | Cys733 | y5, y6, b8, b9 |

| K.TISLECFYEK.I | +348.09 | Cys812 | y4, y5, b6, b7 |

Note: The mass shift of +348.09 corresponds to the addition of a this compound moiety (C20H12O5). The listed fragmentation ions are hypothetical examples that would confirm the location of the modification.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. Many anthracycline compounds are known to generate free radicals, particularly semiquinone radicals, through enzymatic reduction. These radicals are implicated in both the anticancer activity and the cardiotoxicity of this class of drugs.

The EPR spectrum of a radical is characterized by its g-value and hyperfine coupling constants. The g-value is a dimensionless quantity that is characteristic of the electronic structure of the radical. For organic radicals, the g-value is typically close to that of the free electron (ge ≈ 2.0023). Deviations from this value can provide information about the molecular environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., 1H, 13C, 14N), resulting in the splitting of the EPR signal into multiple lines. The pattern and magnitude of these splittings provide detailed information about the structure of the radical and the distribution of the unpaired electron.

Despite the known propensity of anthracyclines to form radicals, specific EPR spectroscopic studies on this compound are not found in the published scientific literature. Consequently, no experimental data for the g-value or hyperfine coupling constants for any radical species derived from this compound can be provided. For illustrative purposes, a table containing hypothetical EPR parameters for a putative this compound-derived semiquinone radical is presented below.

Hypothetical EPR Spectroscopic Parameters for a this compound Semiquinone Radical

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| g-value | 2.0045 | Indicates an organic radical with some spin-orbit coupling, likely influenced by the oxygen atoms in the quinone structure. |

| Hyperfine Coupling Constant (aH) for H at C7 | 1.8 G | Provides information on the spin density distribution around the quinone ring. |

| Hyperfine Coupling Constant (aH) for H at C9 | 2.5 G | Differences in coupling constants to various protons reveal the asymmetry of the unpaired electron's wavefunction. |

| Hyperfine Coupling Constant (aH) for O-H protons | 0.9 G | Can indicate the protonation state and hydrogen bonding environment of the semiquinone. |

Note: These values are purely hypothetical and are intended to illustrate the type of data obtained from EPR spectroscopy.

Cellular and Subcellular Mechanistic Investigations in Vitro Studies

Impact on DNA Integrity at the Cellular Level

The primary cytotoxic mechanism of many anthracycline derivatives involves the disruption of DNA structure and function. Research into Dianhydro Idarubicinaglycone has centered on its role as a topoisomerase II poison, leading to significant DNA damage.

Induction of DNA Strand Breaks and DNA Adduct Formation

This compound is recognized for its ability to induce protein-associated DNA strand breaks. This process is not a direct chemical cleavage of the DNA by the compound itself but is mediated through its interaction with DNA topoisomerase II. The compound stabilizes a transient intermediate state of the enzyme-DNA complex, known as the "cleavable complex". In this complex, the DNA strands are cut and covalently linked to the topoisomerase II enzyme. By preventing the re-ligation of these strands, this compound effectively converts a temporary enzymatic step into a permanent DNA lesion, leading to the accumulation of both single and double-strand breaks. This stabilization of the ternary DNA-drug-enzyme complex is a hallmark of topoisomerase II poisons and is considered a primary driver of the compound's cytotoxic activity.

Analysis of Chromosomal Aberrations and Micronucleus Formation

While the induction of DNA strand breaks by this compound is a well-established mechanism, specific in vitro studies detailing the resulting chromosomal aberrations and the frequency of micronucleus formation for this particular aglycone are not extensively documented in publicly available literature. However, it is a well-understood consequence that the accumulation of unrepaired DNA double-strand breaks, as induced by topoisomerase II poisons, often leads to significant chromosomal damage. This can manifest as deletions, translocations, and other structural aberrations. Micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes left behind during cell division, are a direct indicator of such genotoxic events.

Cell Cycle Progression Analysis

By triggering DNA damage, this compound activates cellular surveillance systems, or checkpoints, that monitor genomic integrity and can halt the progression of the cell cycle to allow for repair or initiate cell death.

Induction of Cell Cycle Arrest (e.g., G2/M phase)

Table 1: Anticipated Effect of this compound on Cell Cycle Distribution The following table is a hypothetical representation based on the known mechanism of topoisomerase II inhibitors. Specific experimental data for this compound was not available in the reviewed sources.

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Human Cancer Cells | Control (Untreated) | 55% | 25% | 20% |

| Human Cancer Cells | This compound | Decreased | Decreased | Increased |

Mechanisms of Programmed Cell Death

When DNA damage is too severe to be repaired, the cell is directed to undergo programmed cell death, or apoptosis, to eliminate the threat to the organism.

Apoptosis Induction Pathways

The cytotoxic effects of this compound are ultimately realized through the activation of apoptotic pathways. The persistent DNA damage and G2/M arrest induced by the compound are potent triggers for apoptosis. This process typically involves the activation of a cascade of enzymes called caspases. While detailed studies mapping the specific apoptotic pathways—such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways—activated by this compound are limited, the mechanism for its parent compound, idarubicin (B193468), involves the loss of mitochondrial membrane potential and the activation of caspase-3. It is highly probable that the aglycone derivative engages similar cellular machinery to execute cell death.

Table 2: Key Cellular Events Induced by this compound This table summarizes the primary mechanistic actions of the compound based on its classification and available research on related molecules.

| Mechanistic Event | Cellular Consequence | Target Pathway Component |

| DNA Damage | Double-Strand Breaks | Topoisomerase II |

| Cell Cycle Blockade | G2/M Arrest | DNA Damage Checkpoints |

| Programmed Cell Death | Apoptosis | Caspase Activation Cascades |

Modulation of Mitochondrial Membrane Potential

Research on Idarubicin suggests a direct impact on mitochondrial integrity. In vitro studies on human trisomic and diabetic fibroblasts treated with Idarubicin demonstrated a time-dependent loss of mitochondrial membrane potential. nih.gov This disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. The depolarization of the mitochondrial membrane can lead to the release of pro-apoptotic factors into the cytoplasm, initiating a cascade of events that result in programmed cell death. While direct studies on this compound are lacking, its structural similarity to Idarubicin suggests it may induce similar effects on mitochondrial membrane potential.

Regulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bcl-2 family)

The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, with a balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) determining cell fate. In vitro studies on the parent compound, Idarubicin, in HL-1 cardiac muscle cells have implicated the involvement of the Bcl-2 family in its mechanism of action. nih.gov These studies indicate that Idarubicin can activate apoptotic factors, which includes the modulation of proteins such as Bax and Bcl-2. nih.gov An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. It is plausible that this compound could similarly influence the expression levels of these critical apoptotic regulators.

Cellular Oxidative Stress Response

A hallmark of anthracycline activity is the induction of oxidative stress within cells. This is primarily mediated through the generation of reactive oxygen species (ROS).

Measurement of Intracellular Reactive Oxygen Species Levels

Studies on Idarubicin have shown its capacity to increase the intracellular levels of reactive oxygen species (ROS). nih.gov In experiments using HL-1 cardiac muscle cells, treatment with Idarubicin led to a detectable increase in ROS. nih.gov The generation of ROS can inflict damage on various cellular components, including lipids, proteins, and DNA, thereby contributing to cellular dysfunction and apoptosis. Given its chemical structure as an anthracycline aglycone, this compound is also anticipated to participate in redox cycling, leading to the production of superoxide (B77818) radicals and other ROS.

The following table summarizes the effect of Idarubicin on ROS levels in HL-1 cells, providing a potential model for the action of this compound.

| Treatment Group | Relative ROS Levels (Fluorescence Intensity) | Fold Change vs. Control |

| Control | 100 ± 5.2 | 1.0 |

| Idarubicin (1 µM) | 185 ± 9.8 | 1.85 |

| Idarubicin (5 µM) | 250 ± 12.1 | 2.5 |

| Idarubicin (10 µM) | 320 ± 15.5 | 3.2 |

Data is hypothetical and for illustrative purposes based on findings for Idarubicin.

Modulation of Endogenous Antioxidant Defense Systems

Cells possess endogenous antioxidant defense systems to counteract the damaging effects of ROS. These systems include enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). In vitro studies with Idarubicin on HL-1 cardiac muscle cells have demonstrated a reduction in the levels of key antioxidant enzymes, including SOD and CAT, and a decrease in the cellular content of GSH. nih.gov This suppression of the antioxidant defense machinery would exacerbate the oxidative stress induced by the compound. It is reasonable to hypothesize that this compound could also modulate these endogenous antioxidant systems.

The table below illustrates the potential impact of Idarubicin on the activity of major antioxidant enzymes, which may be indicative of the effects of this compound.

| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Glutathione (GSH) Level (nmol/mg protein) |

| Control | 150 ± 8.5 | 45 ± 2.1 | 80 ± 4.3 |

| Idarubicin (1 µM) | 110 ± 6.2 | 32 ± 1.8 | 65 ± 3.9 |

| Idarubicin (5 µM) | 85 ± 5.1 | 25 ± 1.5 | 50 ± 3.1 |

| Idarubicin (10 µM) | 60 ± 3.9 | 18 ± 1.2 | 35 ± 2.5 |

Data is hypothetical and for illustrative purposes based on findings for Idarubicin.

Future Research Directions and Methodological Innovations

Development of Next-Generation Analogues with Tuned Specificity

The development of next-generation analogues of Dianhydro Idarubicinaglycone is a promising avenue for enhancing its therapeutic potential. Current research efforts are focused on modifying the core structure to improve target specificity and reduce off-target effects. Synthetic strategies may involve the introduction of various functional groups to the tetracyclic core to modulate its electronic and steric properties. The goal is to create derivatives with a higher affinity for specific DNA sequences or topoisomerase II isoforms, thereby potentially lowering the effective dose and minimizing side effects.

Future work in this area will likely involve combinatorial chemistry approaches to generate a diverse library of analogues. High-throughput screening methods can then be employed to identify candidates with improved biological activity. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new compounds, correlating specific structural modifications with changes in efficacy and specificity.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

A comprehensive understanding of the molecular mechanisms of this compound requires the integration of multiple "omics" technologies. nih.govnih.gov Genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to the compound. For instance, transcriptomic analysis can reveal changes in gene expression profiles in treated cancer cells, identifying pathways that are significantly perturbed. Proteomics can further elucidate changes in protein expression and post-translational modifications, offering insights into the downstream effects of the compound.

Integrating these datasets can help to construct a detailed network of the cellular pathways affected by this compound. nih.gov This approach can uncover novel mechanisms of action beyond its known role as a topoisomerase II inhibitor and may reveal new therapeutic targets. nih.gov Challenges in this area include the management and analysis of large datasets and the development of robust bioinformatics pipelines for data integration.

Application of Advanced Imaging Techniques for Intracellular Dynamics

Advanced imaging techniques are pivotal for visualizing the intracellular behavior of this compound in real-time. thermofisher.comnih.govrsc.orgarvojournals.org Fluorescence microscopy, particularly confocal and super-resolution microscopy, can be used to track the localization and dynamics of the compound within living cells. nih.gov By tagging the molecule with a fluorescent probe, researchers can observe its uptake, subcellular distribution, and interaction with its molecular targets, such as DNA and topoisomerase II. nih.govmdpi.com

These imaging studies can provide critical information on the kinetics of drug action and the cellular factors that influence its efficacy. For example, live-cell imaging can monitor the induction of DNA damage and the subsequent cellular responses in real-time. thermofisher.comarvojournals.org Future applications may involve the use of novel imaging modalities, such as label-free imaging techniques, to study the compound's effects with minimal perturbation to the cell.

Refinement of Computational Predictive Models and Experimental Validation Strategies

Computational modeling plays a crucial role in predicting the interactions of this compound with its biological targets and in guiding the design of new analogues. nih.govnih.gov Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes of the compound with DNA and topoisomerase II. nih.gov These models can help to rationalize experimental observations and predict the effects of structural modifications on binding affinity and activity. nih.gov

The accuracy of these computational models is dependent on the quality of the input structures and the force fields used. Continuous refinement of these models, benchmarked against experimental data, is essential for improving their predictive power. Experimental validation of computational predictions through techniques such as X-ray crystallography, NMR spectroscopy, and various biophysical assays is a critical component of this integrated approach.

Exploration of Unconventional Biological Targets and Pathways

While the primary target of anthracyclines is topoisomerase II, there is growing interest in exploring unconventional biological targets and pathways for this compound. Non-canonical DNA structures, such as G-quadruplexes, are emerging as potential therapeutic targets in cancer. skku.edunih.govnih.govrsc.org These structures are often found in the promoter regions of oncogenes and at the telomeres, and their stabilization by small molecules can inhibit cancer cell proliferation. The planar aromatic structure of this compound makes it a potential candidate for interaction with G-quadruplex DNA.

Future research will likely investigate the ability of this compound and its analogues to bind and stabilize G-quadruplexes and other non-canonical DNA structures. nih.govnih.govrsc.org Identifying novel targets and pathways could open up new therapeutic applications for this class of compounds and provide strategies to overcome drug resistance.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize and characterize Dianhydro Idarubicinaglycone?

- Methodology : Synthesis typically involves acid-catalyzed dehydration of Idarubicin to remove glycosidic and hydroxyl groups, followed by purification via column chromatography. Structural characterization requires nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation .

- Key Considerations : Reproducibility hinges on documenting reaction conditions (e.g., solvent, temperature) and validation against reference standards. Include spectral data in supplementary materials to enable peer verification .

Q. What are the known mechanisms of action of this compound in preclinical cancer models?

- Methodology : Preclinical studies often employ cell viability assays (e.g., MTT) and flow cytometry to assess apoptosis. Mechanistic insights derive from DNA intercalation assays, topoisomerase II inhibition tests, and reactive oxygen species (ROS) quantification. Comparative studies with Idarubicin are critical to isolate aglycone-specific effects .

- Data Interpretation : Use dose-response curves (IC₅₀ values) and statistical tools (e.g., ANOVA) to differentiate efficacy from parent compounds. Confounders like solvent toxicity must be controlled .

Q. How is the stability of this compound evaluated under physiological conditions?

- Methodology : Stability assays involve incubating the compound in simulated biological fluids (e.g., PBS, serum) at 37°C. Degradation kinetics are monitored via HPLC-UV or LC-MS. Accelerated stability studies (e.g., 40°C/75% RH) predict shelf-life .

- Reporting Standards : Clearly tabulate degradation half-lives and identify breakdown products. Use Arrhenius plots for extrapolation to physiological conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics (PK) be resolved?

- Experimental Design : Conduct cross-species PK studies (rodent vs. non-rodent) with matched dosing regimens. Use compartmental modeling to compare absorption/distribution profiles. Validate assays with isotopic labeling to track metabolite interference .

- Contradiction Analysis : Apply meta-analysis frameworks to identify variability sources (e.g., interspecies differences in cytochrome P450 activity). Report confidence intervals for AUC and Cmax to quantify uncertainty .

Q. What strategies optimize the compound’s tumor selectivity while minimizing off-target toxicity?

- Approach : Develop nanoparticle-encapsulated formulations to enhance tumor accumulation via enhanced permeability and retention (EPR) effects. Use in vivo imaging (e.g., fluorescence tomography) to validate targeting efficiency. Compare toxicity profiles via histopathology and serum biomarkers (e.g., ALT, creatinine) .

- Data Validation : Employ blinded studies to reduce bias in efficacy-toxicity ratios. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How do epigenetic modifications influence resistance mechanisms to this compound?

- Methodology : Perform genome-wide CRISPR screens or RNA-seq on resistant cell lines. Validate candidate genes (e.g., ABC transporters) via siRNA knockdown and functional rescue experiments. Integrate chromatin immunoprecipitation (ChIP) data to link epigenetic changes (e.g., histone acetylation) to gene expression .

- Statistical Rigor : Use false discovery rate (FDR) correction for high-throughput data. Replicate findings in patient-derived xenograft (PDX) models .

Methodological Frameworks

Q. What criteria ensure a research question on this compound is both novel and impactful?

- Evaluation Tools : Apply the FINER framework:

- Feasible : Adequate cell lines/animal models and analytical tools (e.g., LC-MS/MS).

- Interesting : Addresses gaps (e.g., mechanisms of resistance) cited in recent reviews.

- Novel : Combines omics approaches (proteomics, metabolomics) with traditional assays.

- Ethical : Complies with IACUC/IRB guidelines for in vivo studies.

- Relevant : Aligns with NIH/NCI priorities for anthracycline optimization .

Q. How should researchers design studies to compare this compound with analogues?

- Best Practices : Use a factorial design to test multiple variables (e.g., dosage, combination therapies). Include positive controls (e.g., Doxorubicin) and negative controls (vehicle-only). Power analysis ensures sufficient sample size to detect ≥20% efficacy differences .

- Data Reporting : Follow CONSORT guidelines for preclinical trials. Publish raw data in repositories like Figshare to enable reanalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.